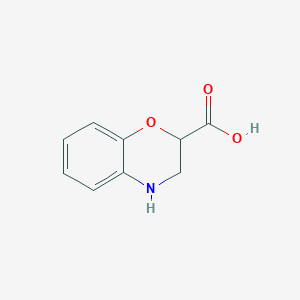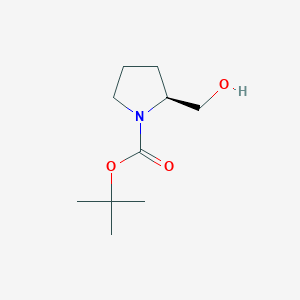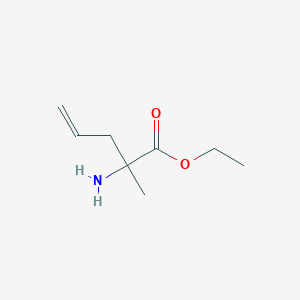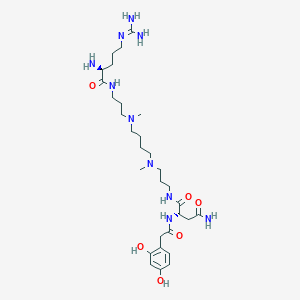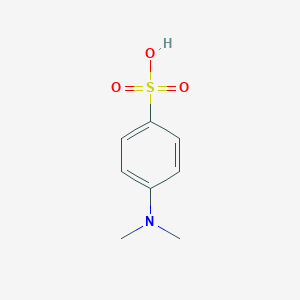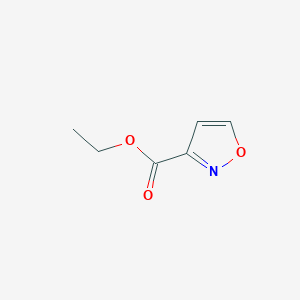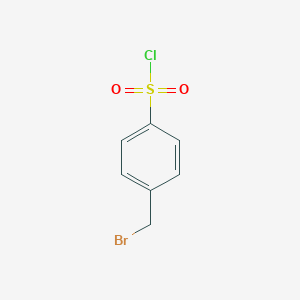
4-(溴甲基)苯磺酰氯
概述
描述
4-(Bromomethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C7H6BrClO2S. It is also known by its synonym, alpha-Bromo-p-toluenesulfonyl chloride. This compound is characterized by the presence of a bromomethyl group attached to a benzenesulfonyl chloride moiety. It appears as a solid with a melting point of 71-75°C .
科学研究应用
4-(Bromomethyl)benzenesulfonyl chloride is utilized in several scientific research applications:
Biology: The compound is used in the preparation of biologically active molecules that can modulate biological pathways.
作用机制
Target of Action
4-(Bromomethyl)benzenesulfonyl chloride is a versatile reagent used in the synthesis of various organic compounds. It is primarily used as a sulfonylating agent . The primary targets of this compound are nucleophilic sites in organic molecules, where it can introduce a sulfonyl group .
Mode of Action
The compound acts as an electrophile, reacting with nucleophiles via a substitution reaction . The bromomethyl group is a good leaving group, which is displaced by the nucleophile, leading to the introduction of the benzenesulfonyl moiety .
Biochemical Pathways
The exact biochemical pathways affected by 4-(Bromomethyl)benzenesulfonyl chloride depend on the specific nucleophile it reacts with. For instance, it has been used to synthesize benzene-sulfonamide derivatives, which are potent Chemokine Receptor Type 4 (CXCR4) inhibitors . CXCR4 is a G-protein coupled receptor involved in various biological processes, including immune response and cancer metastasis .
Pharmacokinetics
Its bioavailability would depend on the specific context of its use, such as the route of administration and the presence of other compounds .
Result of Action
The result of the action of 4-(Bromomethyl)benzenesulfonyl chloride is the formation of a new compound with a sulfonyl group. This can lead to changes in the target molecule’s properties, such as increased polarity or altered biological activity .
Action Environment
The action of 4-(Bromomethyl)benzenesulfonyl chloride can be influenced by various environmental factors. For instance, the presence of other nucleophiles can compete with the intended target, potentially leading to side reactions . Additionally, the compound is sensitive to moisture and should be stored under dry conditions .
准备方法
The synthesis of 4-(Bromomethyl)benzenesulfonyl chloride typically involves the bromination of p-toluenesulfonyl chloride. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of benzene and a radical initiator such as 2,2’-azobis(2-methylpropionitrile) (AIBN). The reaction is carried out under reflux conditions .
Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale bromination processes with appropriate safety and environmental controls.
化学反应分析
4-(Bromomethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such transformations under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts.
The major products formed from these reactions include various sulfonamide and sulfonate derivatives, which have significant applications in medicinal chemistry and material science .
相似化合物的比较
4-(Bromomethyl)benzenesulfonyl chloride can be compared with other similar compounds such as:
- 4-(Fluorosulfonyl)benzoic acid
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 1,3-Benzenedisulfonyl fluoride
- 4-(2-Bromoacetyl)benzenesulfonyl fluoride
These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and applications. For instance, the presence of different halogen atoms (bromine, fluorine) can significantly influence their chemical behavior and suitability for specific reactions .
属性
IUPAC Name |
4-(bromomethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTQWYZHHMQSQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370290 | |
| Record name | 4-(Bromomethyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66176-39-4 | |
| Record name | 4-(Bromomethyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)benzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(Bromomethyl)benzenesulfonyl chloride in the synthesis of the target compounds?
A1: 4-(Bromomethyl)benzenesulfonyl chloride acts as an electrophilic reagent in the synthesis of 5-aralkyl/aryl-1,3,4-Oxadiazol-2-yl 4-(piperidin-1-ylsulfonyl)benzyl sulfide derivatives (23a-k) []. It reacts with piperidine in an aqueous basic medium to form an intermediate electrophile (compound 22 in the study). This electrophile then reacts with various 5-substituted-1,3,4-Oxadiazol-2-thiols in the presence of NaH/DMF to yield the final target compounds.
Q2: Are there any details about the characterization of the intermediate formed with 4-(Bromomethyl)benzenesulfonyl chloride?
A2: While the abstract mentions the formation of an electrophile (compound 22) through the reaction of 4-(Bromomethyl)benzenesulfonyl chloride with piperidine [], it does not provide specific details about its characterization. Further information regarding spectroscopic data or other analytical techniques used to confirm the structure of this intermediate would be needed for a complete understanding.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
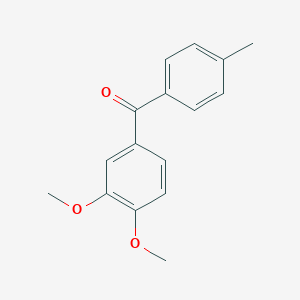
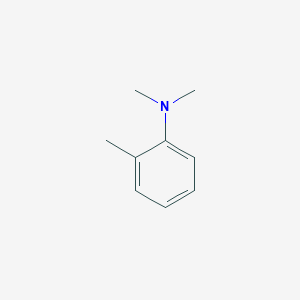
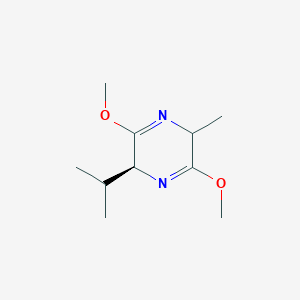
![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)
